molecular formula C10H8N2S2 B1203415 1,2-Di(pyridin-3-yl)disulfane CAS No. 24367-50-8

1,2-Di(pyridin-3-yl)disulfane

Cat. No.: B1203415
CAS No.: 24367-50-8
M. Wt: 220.3 g/mol
InChI Key: YURPISYZTZHYBW-UHFFFAOYSA-N
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Description

1,2-Di(pyridin-3-yl)disulfane is an organic compound with the molecular formula C10H8N2S2 and a molecular weight of 220.31 g/mol . It is characterized by the presence of two pyridine rings connected by a disulfide bond. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Di(pyridin-3-yl)disulfane can be synthesized through a two-step reaction process. Initially, 3-bromopyridine reacts with sodium sulfide under basic conditions to form 2-pyridyl-1-thiosulfate. This intermediate is then reduced with sodium sulfite to yield this compound[2][2].

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis typically involves the use of standard organic synthesis techniques, including the use of appropriate solvents, temperature control, and purification methods such as column chromatography[2][2].

Chemical Reactions Analysis

Types of Reactions: 1,2-Di(pyridin-3-yl)disulfane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,2-Di(pyridin-3-yl)disulfane involves the formation and cleavage of disulfide bonds. In biological systems, it can oxidize free thiols to form disulfide bonds in proteins, thereby affecting protein structure and function. The compound can also act as a ligand, coordinating with metal ions to form stable complexes .

Properties

IUPAC Name

3-(pyridin-3-yldisulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2S2/c1-3-9(7-11-5-1)13-14-10-4-2-6-12-8-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURPISYZTZHYBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)SSC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60276688
Record name 3,3'-Dithiodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24367-50-8
Record name 3,3-Dithiodipyridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024367508
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,3'-Dithiodipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60276688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-DITHIODIPYRIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R643J1XSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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